molecular formula C24H19N3Na2O6S B1436100 T 26c disodium salt

T 26c disodium salt

Cat. No.: B1436100
M. Wt: 523.5 g/mol
InChI Key: MJSVEIMIMXVRNJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

T 26c disodium salt: is a highly potent and selective inhibitor of matrix metalloproteinase 13 (MMP13). It is known for its ability to inhibit the degradation of bovine nasal septum cartilage explants in vitro. The compound is orally bioavailable and exhibits over 2600-fold selectivity for MMP13 over related matrix metalloproteinases .

Mechanism of Action

Target of Action

The primary target of T 26c disodium salt is Matrix Metalloproteinase 13 (MMP-13) . MMP-13 is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

this compound interacts with its target, MMP-13, by inhibiting its activity . It is a highly potent and selective inhibitor, with an IC50 value of 6.9 pM . This means that it can effectively inhibit MMP-13 at very low concentrations. It exhibits over 2600-fold selectivity for MMP-13 over related MMPs , indicating its high specificity for MMP-13.

Biochemical Pathways

By inhibiting MMP-13, this compound affects the degradation of the extracellular matrix, specifically the breakdown of collagen . Collagen is a major component of the extracellular matrix and plays a vital role in maintaining the structural integrity of various tissues. Therefore, the inhibition of MMP-13 by this compound can potentially prevent the degradation of collagen and the subsequent tissue damage .

Pharmacokinetics

this compound is orally bioavailable , which means it can be administered orally and is capable of being absorbed into the body through the gastrointestinal tract. It is soluble in DMSO at a concentration of 10 mg/mL with gentle warming, and in water at a concentration of 1 mg/mL . These properties affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and ultimately its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of collagen degradation. It has been shown to inhibit the breakdown of collagen in bovine nasal septum cartilage explants in vitro . This suggests that it could potentially be used to prevent or treat conditions associated with excessive collagen degradation, such as arthritis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution within the body . .

Biochemical Analysis

Biochemical Properties

T 26c disodium salt plays a crucial role in biochemical reactions by inhibiting matrix metalloproteinase 13 (MMP-13). MMP-13 is an enzyme that degrades collagen, a major structural protein in the extracellular matrix. By inhibiting MMP-13, this compound prevents the breakdown of collagen, thereby maintaining the integrity of the extracellular matrix. This inhibition is highly selective, with this compound exhibiting over 2600-fold selectivity for MMP-13 over related metalloproteinases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the degradation of collagen in cartilage, which is particularly beneficial in conditions such as osteoarthritis where excessive collagen breakdown occurs. By preserving collagen, this compound helps maintain the structural integrity of cartilage. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MMP-13 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of MMP-13, thereby inhibiting its enzymatic activity. This binding interaction is highly specific, allowing this compound to selectively inhibit MMP-13 without affecting other metalloproteinases. The inhibition of MMP-13 by this compound leads to a reduction in collagen degradation, which in turn affects various cellular processes such as cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to sustained inhibition of collagen degradation and preservation of cartilage integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits MMP-13 activity and prevents collagen degradation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate collagen degradation. It interacts with enzymes and cofactors that modulate the activity of MMP-13. By inhibiting MMP-13, this compound affects the metabolic flux of collagen and other extracellular matrix components. This modulation of metabolic pathways contributes to the preservation of tissue integrity and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as cartilage. The efficient transport and distribution of this compound are essential for its therapeutic efficacy in inhibiting collagen degradation .

Subcellular Localization

The subcellular localization of this compound is primarily within the extracellular matrix, where it exerts its inhibitory effects on MMP-13. The compound may also localize to specific cellular compartments through targeting signals or post-translational modifications. This localization is critical for the selective inhibition of MMP-13 and the preservation of collagen integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T 26c disodium salt involves the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This is achieved by reacting 2-aminothiophene with a suitable aldehyde under acidic conditions.

    Introduction of the carboxybenzene group: The thieno[2,3-d]pyrimidine core is then reacted with a carboxybenzene derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the final product: The intermediate product is then treated with disodium salt to yield the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    ARP 101: Another potent inhibitor of matrix metalloproteinases, but with less selectivity for MMP13.

    Marimastat: A broad-spectrum matrix metalloproteinase inhibitor with applications in cancer therapy.

    Batimastat: Similar to Marimastat, but with different pharmacokinetic properties.

Uniqueness of T 26c Disodium Salt:

Properties

IUPAC Name

disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSVEIMIMXVRNJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.